3,4-Dichloro-5-(trifluoromethyl)benzoic acid
Overview
Description
3,4-Dichloro-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H3Cl2F3O2 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-(trifluoromethyl)benzoic acid typically involves the chlorination of 5-(trifluoromethyl)benzoic acid. One common method includes the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common due to the stability of the trifluoromethyl group.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents such as water or ethanol.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Coupling Products: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
3,4-Dichloro-5-(trifluoromethyl)benzoic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drug candidates.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-(trifluoromethyl)benzoic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially increasing its efficacy in biological applications .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)benzoic acid: Similar structure but with one chlorine atom and different positioning of the trifluoromethyl group.
4-(Trifluoromethyl)benzoic acid: Lacks chlorine atoms, making it less reactive in certain substitution reactions.
3,5-Bis(trifluoromethyl)benzoic acid: Contains two trifluoromethyl groups, leading to different chemical properties and reactivity.
Uniqueness
3,4-Dichloro-5-(trifluoromethyl)benzoic acid is unique due to the combination of chlorine and trifluoromethyl groups, which impart distinct chemical properties such as increased reactivity in substitution reactions and enhanced stability. This makes it a valuable compound in various synthetic and industrial applications.
Biological Activity
3,4-Dichloro-5-(trifluoromethyl)benzoic acid is a compound that has garnered attention for its diverse biological activities and potential applications in various fields, including agriculture and medicine. This article aims to delve into the biological activity of this compound, discussing its mechanisms of action, relevant case studies, and research findings.
The compound is characterized by the presence of two chlorine atoms and one trifluoromethyl group attached to a benzoic acid backbone. The trifluoromethyl group enhances the lipophilicity of the molecule, which can influence its interactions with biological targets.
The biological activity of this compound primarily stems from its ability to interact with specific biomolecules. The trifluoromethyl group allows for enhanced binding to hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of various biomolecules, leading to significant biological effects.
1. Antimicrobial Properties
Research has indicated that derivatives of trifluoromethylbenzoic acids exhibit notable antimicrobial activity. For instance, salicylanilide derivatives containing trifluoromethyl groups have shown significant antibacterial effects against various strains, including multidrug-resistant Mycobacterium tuberculosis (MDR-TB) .
Table 1: Antimicrobial Activity of Trifluoromethylbenzoic Acid Derivatives
Compound | MIC (μmol/L) | Activity Type |
---|---|---|
Salicylanilide 4-(trifluoromethyl)benzoate | 0.5 - 32 | Antimycobacterial |
Salicylanilide derivatives | ≤1 | Against M. tuberculosis |
Salicylanilide esters | 1 - 4 | Against M. kansasii |
2. Herbicidal Activity
The compound has also been studied for its potential as a herbicide. It acts as a plant growth regulator, inhibiting certain growth pathways in plants . This makes it a candidate for agricultural applications where controlling weed growth is essential.
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial properties of salicylanilide derivatives, compounds containing the trifluoromethyl group displayed superior activity against resistant strains of bacteria compared to traditional antibiotics like isoniazid . The study highlighted that these compounds did not exhibit cross-resistance with existing drugs, indicating their potential as novel therapeutic agents.
Case Study 2: Herbicide Development
Research into the synthesis and application of dichloro trifluoromethyl benzoic acids has demonstrated their effectiveness as herbicides in agricultural settings. These compounds were shown to inhibit key enzymatic pathways in target plants, leading to reduced growth and viability .
Pharmacokinetics and Toxicity
While the biological activities are promising, understanding the pharmacokinetics and potential toxicity is crucial for further development. Preliminary studies suggest that compounds with trifluoromethyl groups can exhibit varied absorption and metabolism profiles in vivo, impacting their efficacy and safety .
Properties
IUPAC Name |
3,4-dichloro-5-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O2/c9-5-2-3(7(14)15)1-4(6(5)10)8(11,12)13/h1-2H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVVUKYVRXMHQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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